4-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide: A Technical Guide to Scaffold Architecture and Synthesis
4-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide: A Technical Guide to Scaffold Architecture and Synthesis
Executive Summary
In contemporary medicinal chemistry, the strategic design of small-molecule scaffolds dictates the success of hit-to-lead optimization. 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide (CAS: 723261-52-7) represents a highly privileged structural motif. By bridging a metabolically robust 4-fluorobenzamide moiety with a conformationally restricted 3-hydroxy-4-methylaniline derivative, this compound serves as an exceptional pharmacophore for target engagement. Recent literature highlights the utility of meta-amido phenol derivatives as potent antitubercular agents, particularly against Mycobacterium tuberculosis H37Ra and multidrug-resistant (MDR) strains[1].
This whitepaper provides an in-depth technical analysis of the compound's structural properties, target engagement mechanisms, and a self-validating synthetic workflow designed for high-yield library generation.
Structural and Physicochemical Profiling
The architectural brilliance of this molecule lies in its dual-functional topology, which balances lipophilicity with precise hydrogen-bonding vectors.
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The 4-Fluorobenzamide Core: The introduction of a fluorine atom at the para position of the benzamide ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, thereby extending the compound's half-life. Second, the strong inductive electron-withdrawing effect of fluorine modulates the electronics of the aromatic ring, enhancing potential
stacking interactions with aromatic residues in protein binding pockets. -
The N-(3-hydroxy-4-methylphenyl) Moiety: The hydroxyl group at the meta position (relative to the amide nitrogen) acts as a critical hydrogen bond donor/acceptor. The adjacent para-methyl group is not merely a hydrophobic filler; it provides steric bulk that restricts the rotational freedom of the hydroxyl group, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.
Quantitative Physicochemical Data
The table below summarizes the predicted physicochemical properties, demonstrating its alignment with Lipinski’s Rule of Five, making it an ideal candidate for oral drug development.
| Property | Value | Pharmacological Significance |
| Molecular Formula | C₁₄H₁₂FNO₂ | Standard fragment/lead-like molecular weight. |
| Molecular Weight | 245.25 g/mol | Highly favorable for fragment-based drug discovery (FBDD). |
| H-Bond Donors | 2 (-OH, -NH) | Facilitates key interactions with kinase hinge regions. |
| H-Bond Acceptors | 3 (C=O, -OH, -F) | Enhances target binding affinity and residence time. |
| Rotatable Bonds | 2 | Confers structural rigidity; lowers entropic penalty upon binding. |
| TPSA | 49.3 Ų | Optimal for membrane permeability and oral bioavailability. |
| cLogP (estimated) | ~3.1 | Ideal lipophilicity for target engagement without non-specific binding. |
Pharmacophore Analysis & Target Engagement
When deployed as a kinase inhibitor or anti-infective agent, the spatial arrangement of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide allows it to act as a multi-valent anchor within a target protein's active site. The amide linker dictates the vector of the two aromatic rings, while the terminal functional groups interact with distinct sub-pockets.
Caption: Pharmacophore Interaction Map of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide.
Synthetic Methodology: HATU-Mediated Amidation
The synthesis of this compound relies on the coupling of 4-fluorobenzoic acid with 5-amino-2-methylphenol. The coupling of 4-fluorobenzoic acid with anilines is a highly validated methodology in medicinal chemistry[2]. However, anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring.
Expertise & Causality: Traditional coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields for anilines. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to hydrogen-bond with the incoming aniline, thereby drastically accelerating the nucleophilic attack. DIPEA (Diisopropylethylamine) is selected as the base because its bulky isopropyl groups render it non-nucleophilic, preventing unwanted side reactions (such as guanylation of the amine) while effectively deprotonating the carboxylic acid.
Caption: Step-by-step HATU-mediated synthetic workflow for amidation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring high fidelity at each chemical transition.
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Reagent Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzoic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).
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Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature (
) for 15 minutes. Visual Cue: The solution will transition to a pale yellow color, indicating the formation of the active HOAt ester. -
Amine Coupling: Add 5-amino-2-methylphenol (1.0 equiv, 1.0 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 to 4 hours.
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In-Process Control (IPC) - Self-Validation: Before proceeding, sample
of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the 4-fluorobenzoic acid peak disappears and the target mass ( ) becomes the dominant signal. -
Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL). Wash the organic layer successively with saturated aqueous
(2 x 10 mL) to remove unreacted acid and HOAt, 1N HCl (10 mL) to remove unreacted amine and DIPEA, and finally brine (10 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient, typically 3:1 to 1:1) to afford the pure 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide as a solid.
Analytical Characterization Workflow
To ensure scientific integrity, the synthesized compound must be subjected to rigorous analytical verification:
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High-Resolution Mass Spectrometry (HRMS): ESI-TOF should yield an exact mass matching the calculated
of 246.0930. -
Nuclear Magnetic Resonance (NMR):
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¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic amide proton singlet near
, the phenolic -OH singlet near , and the distinct methyl doublet/singlet near . The para-fluoro substitution will present as a distinct coupling pattern (dd or apparent triplet) in the aromatic region due to spin-spin coupling. -
¹³C-NMR: The carbonyl carbon should appear near
, and the C-F carbon will show a large one-bond coupling constant ( ) near .
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References
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Liang, J., Tang, Y., Tang, X., Liang, H., Gao, Y., Fang, C., Zhang, T., & Yan, M. (2019). Discovery of meta-Amido Bromophenols as New Antitubercular Agents. Chemical and Pharmaceutical Bulletin, 67(4), 372-381. URL:[Link]
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Sukheja, P., Kumar, P., Mittal, N., Li, S. G., Singleton, E., Russo, R., Perryman, A. L., ... & Freundlich, J. S. (2019). Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis. ACS Infectious Diseases, 5(6), 1014-1029. PubMed Central (PMC). URL:[Link]
